N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzenesulfonamide
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Description
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C16H16ClN5O2S and its molecular weight is 377.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzenesulfonamide is a compound involved in the synthesis of various heterocyclic compounds with potential biological activities. Research has shown the synthesis of derivatives like pyrazolines and pyrazoles by condensing appropriate chalcones with hydrazinyl benzenesulfonamide hydrochloride, leading to compounds with antimicrobial activity against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013). Similarly, novel pyridazinone derivatives bearing benzenesulfonamide moiety have been synthesized, displaying remarkable anticancer activity against various human cancer cell lines, including leukemia and non-small cell lung cancer (Rathish et al., 2012).
Antimicrobial and Antifungal Applications
Further studies have produced arylazopyrazole pyrimidone clubbed heterocyclic compounds with significant antimicrobial activity against various bacteria and fungi, showcasing the versatility of benzenesulfonamide derivatives in developing new antimicrobial agents (Sarvaiya et al., 2019). Another research synthesized heterocyclic compounds having a sulphamido moiety, which were evaluated for their antibacterial and antifungal activities, contributing to the field of antimicrobial research (Nunna et al., 2014).
Enzyme Inhibition and Antioxidant Properties
Sulfonamide hybrid Schiff bases of anthranilic acid have been synthesized and characterized, with studies revealing their potential as enzyme inhibitors against AChE and BChE enzymes, as well as demonstrating antioxidant capabilities. These findings indicate the therapeutic potential of sulfonamide derivatives in treating diseases associated with oxidative stress and enzymatic dysregulation (Kausar et al., 2019).
Properties
IUPAC Name |
2-chloro-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S/c17-13-5-1-2-6-14(13)25(23,24)19-10-9-18-15-7-8-16(21-20-15)22-11-3-4-12-22/h1-8,11-12,19H,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIVZLXSVVGEAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.